molecular formula C12H10Br2N2O B14704483 6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide CAS No. 25373-74-4

6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide

Cat. No.: B14704483
CAS No.: 25373-74-4
M. Wt: 358.03 g/mol
InChI Key: YCEIRXUDVMSYEF-UHFFFAOYSA-N
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Description

6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound is part of the bipyridine family, which is characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, influencing their structure and function. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable tool in studying redox reactions and catalytic mechanisms .

Comparison with Similar Compounds

Similar Compounds

    6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

    4,4’-Dimethoxy-2,2’-bipyridine: Contains methoxy groups instead of bromine, leading to different chemical properties and reactivity.

    6,6’-Dibromo-2,2’-bipyridine: Similar in structure but lacks the methyl groups, affecting its steric and electronic properties.

Uniqueness

6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis.

Properties

CAS No.

25373-74-4

Molecular Formula

C12H10Br2N2O

Molecular Weight

358.03 g/mol

IUPAC Name

2-bromo-6-(6-bromo-4-methylpyridin-2-yl)-4-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H10Br2N2O/c1-7-3-9(15-11(13)5-7)10-4-8(2)6-12(14)16(10)17/h3-6H,1-2H3

InChI Key

YCEIRXUDVMSYEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)C2=[N+](C(=CC(=C2)C)Br)[O-]

Origin of Product

United States

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